Cas no 2248216-95-5 ((2R)-2-(2-Methylcyclopentyl)propan-1-amine)

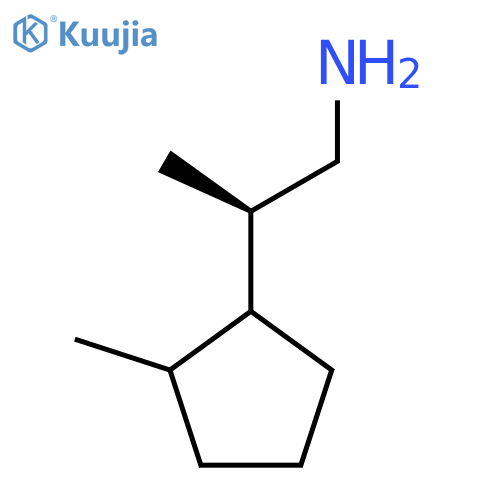

2248216-95-5 structure

商品名:(2R)-2-(2-Methylcyclopentyl)propan-1-amine

(2R)-2-(2-Methylcyclopentyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-6507569

- (2R)-2-(2-Methylcyclopentyl)propan-1-amine

- 2248216-95-5

-

- インチ: 1S/C9H19N/c1-7-4-3-5-9(7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1

- InChIKey: NCGGDVXTZQDORQ-MGURRDGZSA-N

- ほほえんだ: NC[C@H](C)C1CCCC1C

計算された属性

- せいみつぶんしりょう: 141.151749610g/mol

- どういたいしつりょう: 141.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 26Ų

(2R)-2-(2-Methylcyclopentyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507569-5.0g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 5.0g |

$3273.0 | 2025-03-14 | |

| Enamine | EN300-6507569-0.25g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 0.25g |

$1038.0 | 2025-03-14 | |

| Enamine | EN300-6507569-0.05g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 0.05g |

$948.0 | 2025-03-14 | |

| Enamine | EN300-6507569-0.1g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 0.1g |

$993.0 | 2025-03-14 | |

| Enamine | EN300-6507569-1.0g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 1.0g |

$1129.0 | 2025-03-14 | |

| Enamine | EN300-6507569-2.5g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 2.5g |

$2211.0 | 2025-03-14 | |

| Enamine | EN300-6507569-10.0g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 10.0g |

$4852.0 | 2025-03-14 | |

| Enamine | EN300-6507569-0.5g |

(2R)-2-(2-methylcyclopentyl)propan-1-amine |

2248216-95-5 | 95.0% | 0.5g |

$1084.0 | 2025-03-14 |

(2R)-2-(2-Methylcyclopentyl)propan-1-amine 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

2248216-95-5 ((2R)-2-(2-Methylcyclopentyl)propan-1-amine) 関連製品

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬